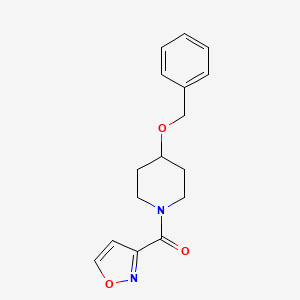![molecular formula C15H21NO2 B5069835 N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B5069835.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide often involves palladium-catalyzed cyclization processes. For example, a study detailed the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one, highlighting the role of palladium oxide with potassium acetate in N,N-dimethylacetamide (DMA) for optimizing yields (Lindahl et al., 2006). Such methodologies may be applicable or adaptable to the synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide, emphasizing the importance of catalyst selection and reaction conditions in achieving high yields.
Molecular Structure Analysis
The molecular structure of compounds like N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide can be complex, with cyclohexene and furamide moieties influencing the overall conformation and reactivity. Studies using X-ray diffraction have provided insights into the crystal structures of related compounds, revealing the significance of hydrogen bonding and π-π interactions in stabilizing these structures (Sharma et al., 2016). Understanding these molecular interactions is crucial for predicting the behavior and reactivity of N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide.
Chemical Reactions and Properties
Chemical reactions involving N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide or similar compounds can vary widely, depending on the functional groups and reaction conditions. For instance, the palladium-catalyzed cyclization to form heterocycles demonstrates the reactivity of furamide derivatives under specific conditions (Jiang et al., 2014). Such reactions underscore the versatility and potential for derivatization of these compounds.
Physical Properties Analysis
The physical properties of N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide, such as solubility, melting point, and glass transition temperature, are influenced by its molecular structure. Research on bio-based polyamides synthesized from similar furan derivatives highlights how the rigid structure of cyclohexane and furan contributes to high glass transition temperatures and specific solubility profiles (Mao et al., 2021). These findings provide valuable insights into the physical behavior of furamide-based compounds.
Chemical Properties Analysis
The chemical properties of furamide derivatives, including reactivity, stability, and interaction with other molecules, are crucial for their potential applications. Studies on the modification of polyethylene furandicarboxylate with cyclohexanedimethylene demonstrate how variations in composition can affect the material's mechanical and barrier properties, indicating the importance of chemical structure in determining the properties of furamide-based materials (Wang et al., 2016).
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-10-14(12(2)18-11)15(17)16-9-8-13-6-4-3-5-7-13/h6,10H,3-5,7-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXPEODZTWZHDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 5-({[6-(isopropoxycarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5069753.png)
![11-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5069769.png)
![N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5069777.png)


![3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5069814.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B5069818.png)
![N-benzyl-1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5069826.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5069832.png)


![methyl {5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5069865.png)

![2-[(5-bromo-2-furyl)methyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5069874.png)